![molecular formula C20H24N2O2S B5035137 4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5035137.png)
4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylmethyl)-N-[2-(phenylthio)ethyl]benzamide, commonly known as MPEB, is a chemical compound that belongs to the family of benzamides. MPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
MPEB acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The blockade of mGluR5 by MPEB reduces the activity of the receptor, leading to a decrease in the release of glutamate, a major excitatory neurotransmitter in the brain. This, in turn, leads to a reduction in neuronal excitability and a normalization of synaptic plasticity, which is disrupted in various neurological disorders.
Biochemical and Physiological Effects:
MPEB has been shown to have various biochemical and physiological effects, including a reduction in the release of glutamate, a normalization of synaptic plasticity, and a decrease in neuronal excitability. These effects have been shown to have beneficial effects in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MPEB has several advantages for lab experiments, including its high purity and yield, its selectivity for the mGluR5 receptor, and its potential therapeutic applications in various neurological disorders. However, MPEB also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for the research on MPEB, including the development of more selective and potent mGluR5 antagonists, the investigation of the long-term safety and efficacy of MPEB, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, the development of new animal models that better mimic the human disease states will be critical for the translation of the preclinical findings to the clinical setting. Finally, the identification of biomarkers that can predict the response to MPEB treatment will be essential for the development of personalized medicine approaches.
Méthodes De Synthèse
The synthesis of MPEB involves the reaction of 4-(chloromethyl)benzoic acid with 2-(phenylthio)ethanol in the presence of triethylamine to form 4-(4-morpholinylmethyl)benzoic acid. The intermediate compound is then treated with thionyl chloride and morpholine to obtain MPEB in high yield and purity.
Applications De Recherche Scientifique
MPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. The blockade of mGluR5 by MPEB has been shown to have beneficial effects in animal models of Parkinson's disease, reducing motor deficits and increasing dopamine release in the striatum. MPEB has also been shown to have potential therapeutic applications in schizophrenia, reducing the negative symptoms and cognitive deficits associated with the disorder. In addiction, MPEB has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-15-25-19-4-2-1-3-5-19)18-8-6-17(7-9-18)16-22-11-13-24-14-12-22/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZETPDNUCCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(phenylthio)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5035054.png)

![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5035073.png)
![bis(4-chlorophenyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5035080.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5035086.png)
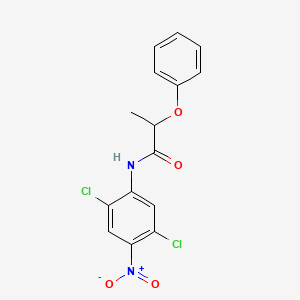
![N~2~-(2-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5035092.png)
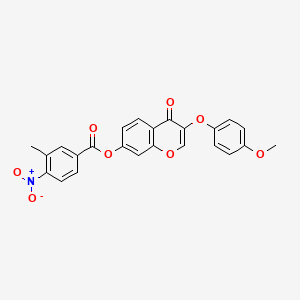
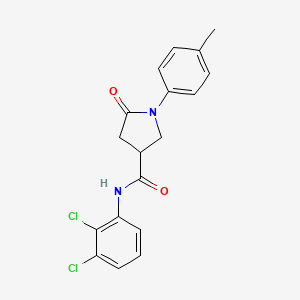
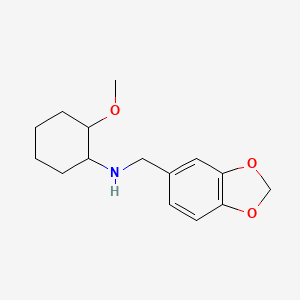
![2-methyl-5-(4-{[1-(3-pyridinylmethyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5035124.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)
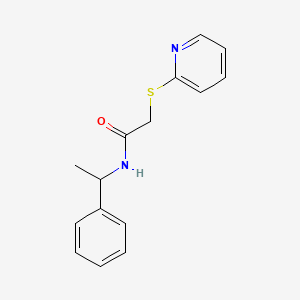
![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)